7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Overview
Description
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol This compound is known for its unique structure, which includes a benzazepine core substituted with a methanesulfonyl group
Mechanism of Action
Target of Action
The primary target of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its targets, leading to an increase in the expression of the proto-oncogene c-fos mRNA . This interaction results in a biphasic effect on locomotion . It also favors the turnover of phosphoinositide and adenylyl cyclase .
Biochemical Pathways
The compound affects the phosphoinositide and adenylyl cyclase pathways . The stimulation of these pathways leads to the activation of neurons, particularly the postsynaptic striatal neurons .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of neurons , particularly the postsynaptic striatal neurons . This stimulation leads to an increase in the expression of the proto-oncogene c-fos mRNA, which has a biphasic effect on locomotion .
Preparation Methods
The synthesis of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the benzazepine core.
Sulfonylation: The benzazepine core is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonylated benzazepine with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzazepine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.
2,3,4,5-Tetrahydro-1H-3-benzazepine:
Properties
IUPAC Name |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQIIWNOVMDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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